molecular formula C10H16N2 B6154660 2-methyl-4-(pyridin-4-yl)butan-2-amine CAS No. 124955-08-4

2-methyl-4-(pyridin-4-yl)butan-2-amine

Cat. No.: B6154660
CAS No.: 124955-08-4
M. Wt: 164.2
InChI Key:
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Description

2-methyl-4-(pyridin-4-yl)butan-2-amine is a chemical compound with the molecular formula C10H16N2 It is a derivative of pyridine and is known for its unique structure, which includes a pyridine ring attached to a butan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(pyridin-4-yl)butan-2-amine typically involves the reaction of pyridine derivatives with appropriate alkylating agents. One common method involves the alkylation of 4-pyridylmethylamine with 2-bromo-2-methylbutane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-(pyridin-4-yl)butan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-methyl-4-(pyridin-4-yl)butan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 2-methyl-4-(pyridin-4-yl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4-(pyridin-2-yl)butan-2-amine: A similar compound with the pyridine ring attached at a different position.

    4-(bromomethyl)pyridine: A pyridine derivative with a bromomethyl group.

    4-amino-2-(trifluoromethyl)pyridine: A pyridine derivative with an amino and trifluoromethyl group.

Uniqueness

2-methyl-4-(pyridin-4-yl)butan-2-amine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a pyridine ring and a butan-2-amine backbone makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

124955-08-4

Molecular Formula

C10H16N2

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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